

Structural Characterization & Crystallographic Analysis of 2-bromo-N-(2-methylphenyl)propanamide

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Compound of Interest

Compound Name:	2-bromo-N-(2-methylphenyl)propanamide
CAS No.:	19397-79-6
Cat. No.:	B091314

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Technical Guide for Pharmaceutical Solid-State Chemistry

Executive Summary

This technical guide outlines the structural analysis, crystallization protocols, and crystallographic implications of **2-bromo-N-(2-methylphenyl)propanamide** (CAS: 19397-79-6).[1] As a critical lipophilic intermediate in the synthesis of local anesthetics (e.g., Prilocaine), understanding its solid-state arrangement is vital for optimizing nucleophilic substitution efficiency and defining shelf-stability profiles.[1] This document provides a self-validating workflow for researchers to synthesize, crystallize, and refine the structure of this amide, with a specific focus on the steric influence of the ortho-methyl group on molecular planarity.

Chemical Context & Significance

The target molecule is an

-haloamide featuring an ortho-substituted phenyl ring.[1] Its crystal structure is governed by two competing forces:[2][3]

- **Electronic Conjugation:** The amide nitrogen lone pair seeks delocalization into the phenyl π -system, favoring a planar conformation.[1]
- **Steric Hindrance:** The ortho-methyl group (o-tolyl moiety) creates significant steric clash with the amide oxygen or the carbonyl carbon, forcing the phenyl ring to twist out of the amide plane.[1]

This "twist" is the defining structural characteristic, directly influencing the compound's solubility and reactivity in subsequent

displacements (e.g., with propylamine to form Prilocaine).[1]

Molecular Data Table

Property	Value	Notes
Formula		Monoisotopic Mass: 241.01 Da
Chirality	Racemic (standard synthesis)	Chiral center at C() of propionyl group
Hybridization	N (), C-Carbonyl ()	Partial double bond character in C-N
Key Motif	-Haloamide	Susceptible to halogen bonding

Experimental Protocols

Synthesis & Purification Workflow

To obtain diffraction-quality crystals, high-purity starting material is required. The following protocol minimizes side-products (e.g., elimination to acrylamides).

Reagents:

- o-Toluidine (1.0 eq)[1]
- 2-Bromopropionyl bromide (1.1 eq)[1][4]
- Triethylamine (

) or

(1.2 eq)
- Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

- Dissolution: Dissolve o-toluidine in anhydrous DCM at 0°C under atmosphere.
- Base Addition: Add dropwise to scavenge HBr generated during acylation.
- Acylation: Slowly add 2-bromopropionyl bromide over 30 minutes. Maintain temperature < 5°C to prevent elimination.
- Quench & Wash: Stir for 2 hours at RT. Wash with 1M HCl (remove unreacted amine), then Sat. , then Brine.[1]
- Isolation: Dry organic layer over , filter, and concentrate in vacuo.
- Recrystallization (Crude): Recrystallize initially from Hexane/Ethyl Acetate (4:1) to remove trace colored impurities.

Crystallization for X-Ray Diffraction (XRD)

Standard recrystallization often yields microcrystals.^[1] For Single Crystal XRD (SC-XRD), use Slow Vapor Diffusion.

Protocol:

- Inner Vial: Dissolve 20 mg of the purified amide in 1.5 mL of a "Good Solvent" (Acetone or THF).
- Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of "Anti-Solvent" (Pentane or Hexane).
- Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
- Harvest: Colorless block-like crystals should appear within 48–72 hours.

Crystallographic Analysis Strategy

Data Collection Parameters

Given the presence of Bromine ($Z=35$), absorption effects are significant.^[1]

- Radiation Source: Molybdenum ($\lambda = 0.7107 \text{ \AA}$) is preferred over Copper to minimize absorption coefficient ($\mu = 1.49 \text{ cm}^{-1}$).^[1]
- Temperature: Collect data at 100 K to reduce thermal motion (Uiso) of the terminal methyl and bromine atoms.

Structural Expectations & Refinement

When solving the structure (likely Space Group

for the racemate), pay attention to the following specific geometric parameters.

The "Ortho-Twist" Analysis

Unlike para-substituted analogues, the ortho-methyl group prevents coplanarity.^[1]

- Parameter to Monitor: Torsion angle

(

).

- Expected Value:

.

- Significance: A higher twist angle indicates interrupted

-conjugation, which correlates with higher reactivity of the amide nitrogen in metabolic pathways but lower stability in the crystal lattice compared to planar analogues.

Hydrogen Bonding Network

Amides typically form

chains via

interactions.^[1]

- Primary Interaction: Intermolecular

hydrogen bond.^{[1][2][5][6]}

- Secondary Interaction:

(Weak Hydrogen Bond) or

(Halogen Bond).

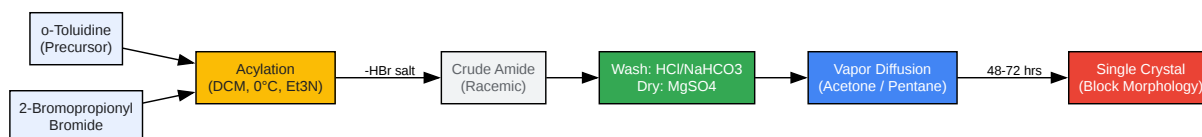
- Refinement Note: The H-atom on Nitrogen should be located from the difference Fourier map (

) rather than placed geometrically, to accurately determine H-bond strength.

Visualization of Structural Logic

The following diagrams illustrate the synthesis pathway and the competing intramolecular forces determining the crystal structure.

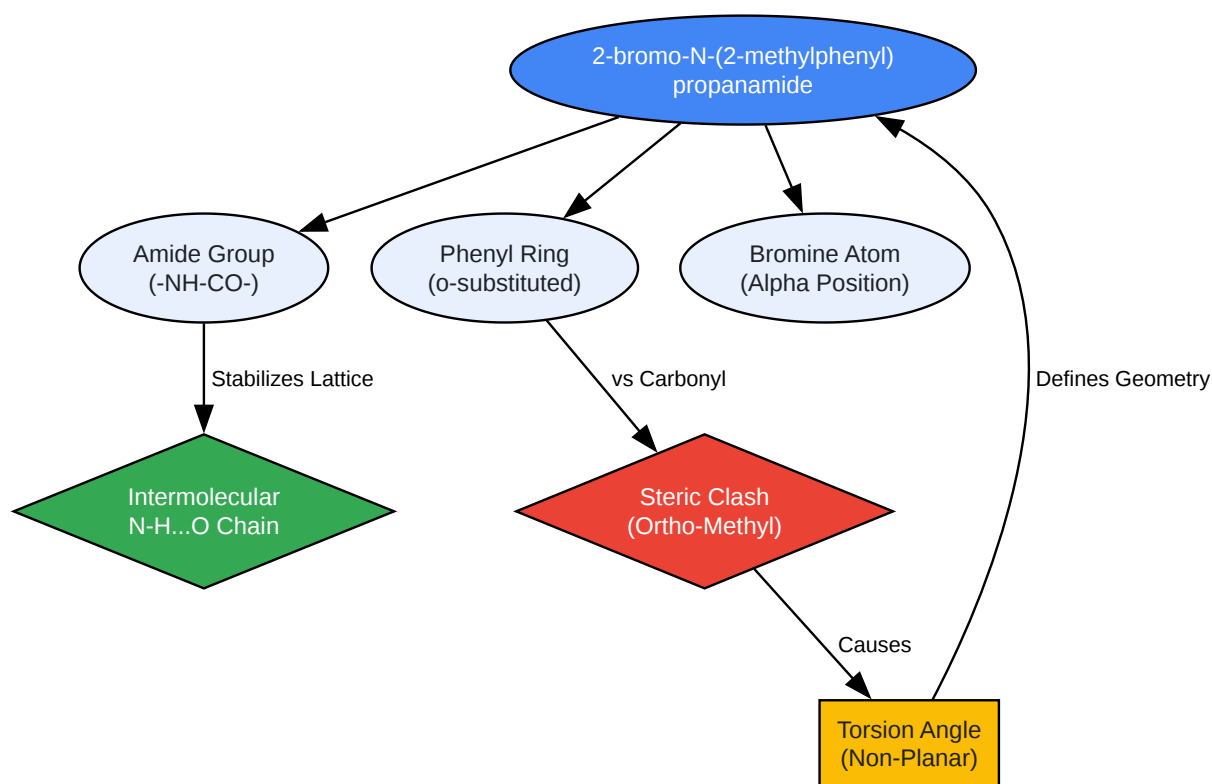
Synthesis & Crystallization Workflow[5]



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Figure 1: Optimized synthesis and crystallization workflow for obtaining diffraction-quality crystals.

Structural Interaction Network[1]



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Figure 2: Logical map of intramolecular and intermolecular forces governing the crystal packing.

Applications in Drug Development

Understanding this structure aids in:

- Impurity Profiling: Differentiating the target intermediate from its elimination byproduct (acrylamide) using powder XRD (PXRD) fingerprints derived from the single crystal data.
- Reaction Kinetics: The degree of "twist" determined by crystallography predicts the accessibility of the amide nitrogen.[1] A highly twisted structure suggests the nitrogen lone pair is less conjugated, potentially making the amide bond more susceptible to hydrolysis under acidic conditions.

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